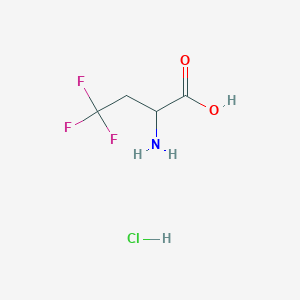

2-Amino-4,4,4-trifluorobutanoic acid hydrochloride

Overview

Description

2-Amino-4,4,4-trifluorobutanoic acid hydrochloride (CAS: 262296-39-9; molecular formula: C₄H₆F₃NO₂·HCl) is a fluorinated amino acid derivative widely used in pharmaceutical research as a bioisostere for leucine. Its trifluoromethyl group mimics the steric and electronic properties of leucine’s isopropyl group, enabling integration into bioactive peptides while enhancing metabolic stability and lipophilicity .

The compound is synthesized via asymmetric alkylation of glycine Schiff base Ni(II) complexes using recyclable chiral auxiliaries, achieving enantiomeric excess (>99% ee) and scalability (>300 g batches) . Key physical properties include a molecular weight of 193.55 g/mol, purity ≥95–98%, and crystalline powder morphology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,4,4-trifluorobutanoic acid hydrochloride typically involves the use of a recyclable chiral auxiliary to form a Ni(II) complex with glycine Schiff base. This complex is then alkylated with CF3-CH2-I under basic conditions. The resultant alkylated Ni(II) complex is disassembled to reclaim the chiral auxiliary and produce 2-Amino-4,4,4-trifluorobutanoic acid, which is subsequently converted to its hydrochloride salt .

Industrial Production Methods

For large-scale production, the method described above can be adapted to produce over 300 grams of the target compound. This involves multiple cycles of the alkylation and disassembly process to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,4,4-trifluorobutanoic acid hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted under specific conditions.

Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the amino acid backbone.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides (e.g., CF3-CH2-I), bases (e.g., KOH in methanol), and oxidizing or reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions include derivatives of the original compound with modified functional groups, which can be used for further applications in drug design .

Scientific Research Applications

Medicinal Chemistry

2-Amino-4,4,4-trifluorobutanoic acid hydrochloride serves as a bioisostere for leucine , which is crucial in drug design. By substituting leucine with this compound, researchers can enhance metabolic stability and binding affinity of therapeutic agents. This modification can lead to improved pharmacokinetic profiles in drug candidates .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, particularly cysteine proteases involved in various biological processes. Such inhibition can be critical in developing treatments for diseases where these enzymes play a role .

Case Study 1: Drug Development

In a study exploring the impact of fluorinated amino acids on drug efficacy, researchers substituted leucine with 2-A-4,4,4-TFB HCl in a peptide-based therapeutic. The modified peptide exhibited enhanced binding affinity to its target receptor compared to its non-fluorinated counterpart. This study highlights the potential of fluorinated amino acids in optimizing drug candidates .

Case Study 2: Enzyme Interaction Studies

A series of interaction studies were conducted to evaluate the inhibitory effects of 2-A-4,4,4-TFB HCl on cysteine proteases. Results indicated that the compound effectively reduced enzyme activity at low micromolar concentrations, suggesting its potential as a lead compound for developing new protease inhibitors .

Mechanism of Action

The mechanism by which 2-Amino-4,4,4-trifluorobutanoic acid hydrochloride exerts its effects involves its incorporation into biological systems where it can mimic the structure of natural amino acids. This allows it to interact with protein receptors and enzymes, potentially altering their function. The presence of fluorine atoms can enhance the metabolic stability of the compound, making it a valuable tool in drug design .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of 2-Amino-4,4,4-trifluorobutanoic Acid Hydrochloride and Analogues

Structural and Functional Analysis

Fluorination Pattern: The trifluoromethyl group in 2-amino-4,4,4-trifluorobutanoic acid HCl provides steric bulk comparable to leucine’s isopropyl group, while the electron-withdrawing nature of fluorine enhances metabolic stability . In contrast, 3,3,3-trifluoroalanine HCl has a shorter carbon chain, limiting its mimicry of larger hydrophobic residues . Ethyl ester derivatives (e.g., 63664-50-6) are lipophilic intermediates used to improve cell permeability but lack the free carboxylic acid required for direct peptide coupling .

Synthetic Accessibility: The target compound’s synthesis via Ni(II)-Schiff base chemistry allows for scalable, enantioselective production (>99% ee), whereas 3,3,3-trifluoroalanine HCl is typically synthesized via halogen-exchange reactions with lower enantiomeric control . Difluorinated analogues (e.g., 2243512-15-2) require specialized fluorination agents like DAST (diethylaminosulfur trifluoride), increasing production costs .

Pharmacological Relevance: 2-Amino-4,4,4-trifluorobutanoic acid HCl is prioritized in peptide-based drug design due to its balanced hydrophobicity and compatibility with solid-phase synthesis . 3,3,3-Trifluoroalanine HCl is used in enzyme inhibition studies but exhibits reduced conformational flexibility compared to longer-chain fluorinated amino acids .

Biological Activity

2-Amino-4,4,4-trifluorobutanoic acid hydrochloride (also known as EVT-3178255) is a fluorinated analog of the amino acid leucine. Its unique trifluoromethyl group provides distinct physicochemical properties that enhance its potential applications in medicinal chemistry and drug design. This article reviews its biological activity, synthesis methods, and implications in pharmaceutical research.

The molecular structure of this compound allows it to mimic leucine while offering enhanced metabolic stability and binding affinity. The trifluoromethyl group influences the compound's lipophilicity and reactivity, making it a valuable bioisostere in drug design.

| Property | Description |

|---|---|

| Molecular Formula | CHFNOHCl |

| Molecular Weight | 170.54 g/mol |

| Solubility | Soluble in water and organic solvents |

| pKa | Approximately 2.5 for the carboxylic acid group |

The biological effects of this compound are primarily mediated through its interaction with protein targets, particularly those involved in metabolic pathways similar to those influenced by leucine. This compound can modulate protein interactions and enzyme activities due to its structural similarity to naturally occurring amino acids.

Applications in Drug Design

As a bioisostere for leucine, this compound has been explored for use in the development of therapeutics targeting metabolic disorders. Its ability to enhance the pharmacokinetic profiles of drug candidates makes it a subject of interest in pharmaceutical research.

Case Studies and Research Findings

- Synthesis Methodology : A significant study focused on the asymmetric synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid using chiral Ni(II) complexes. This method allows for large-scale production (>150 g) with high yields and enantiomeric purity (>99% ee), facilitating further biological testing and application development .

- Fluorine's Role in Biological Activity : Research indicates that fluorinated compounds can significantly alter the activity of proteins by enhancing binding interactions. For instance, studies on serine protease inhibitors demonstrated that fluorinated amino acids could restore inhibitor activity to mutant proteins, suggesting that 2-amino-4,4,4-trifluorobutanoic acid could similarly impact protein function .

- Potential Therapeutic Targets : The compound's structural properties suggest potential applications in targeting metabolic pathways associated with obesity and diabetes. Preliminary studies have indicated that derivatives of this compound may influence insulin signaling pathways .

Q & A

Q. Basic: What are the recommended synthetic routes for 2-amino-4,4,4-trifluorobutanoic acid hydrochloride, and how can enantiomeric purity be ensured?

Methodological Answer:

The asymmetric synthesis of enantiomers can be achieved via chiral auxiliary-mediated methods. For example, Jiang et al. (2003) demonstrated the use of Evans oxazolidinone as a chiral template to synthesize both (R)- and (S)-enantiomers, achieving >98% enantiomeric excess (ee) through recrystallization and chiral HPLC validation . Key steps include:

- Chiral induction : Use of (R)- or (S)-configured auxiliaries during trifluoromethyl group incorporation.

- Purification : Diastereomeric salt formation with resolving agents (e.g., tartaric acid derivatives).

- Validation : Chiral HPLC (e.g., Chiralpak® AD-H column) or polarimetry for ee determination.

Q. Basic: Which analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 210–220 nm) using C18 columns and aqueous/organic mobile phases (e.g., 0.1% TFA in water/acetonitrile). Purity discrepancies (e.g., 97% vs. >98% ) may arise from batch-specific impurities or differing analytical protocols.

- Structural Confirmation :

- NMR : , , and NMR to verify trifluoromethyl group integration and backbone structure.

- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H] expected at m/z 182.04).

- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to confirm stoichiometry.

Q. Basic: How should this compound be stored to maintain stability, and what are its hygroscopic properties?

Methodological Answer:

- Storage : Store desiccated at 2–8°C in amber vials under inert gas (argon or nitrogen) to prevent hydrolysis of the trifluoromethyl group .

- Hygroscopicity Testing : Dynamic vapor sorption (DVS) analysis reveals moisture uptake >5% at 25°C/60% RH, necessitating airtight handling.

- Stability Monitoring : Periodic FT-IR or NMR to detect degradation (e.g., free fluoride ion release).

Q. Advanced: How can researchers resolve contradictions in reported purity data across batches?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine HPLC, NMR, and Karl Fischer titration to identify impurities (e.g., residual solvents, unreacted precursors).

- Batch-Specific Profiling : LC-MS/MS to detect trace byproducts (e.g., dehydroalanine derivatives from elimination reactions).

- Standardized Protocols : Adopt USP/Ph. Eur. guidelines for assay calibration, ensuring inter-laboratory reproducibility .

Q. Advanced: What strategies are effective for synthesizing reactive intermediates like α-trifluoromethylated β-lactams from this compound?

Methodological Answer:

- β-Lactam Formation : Use Mukaiyama’s reagent (ClCCONR) for intramolecular cyclization under mild conditions (0–5°C, THF solvent).

- Protection/Deprotection : Boc-protection of the amine group prior to cyclization to prevent side reactions.

- Catalysis : Enantioselective organocatalysts (e.g., proline derivatives) for asymmetric β-lactam synthesis .

Q. Advanced: How can enantiomeric cross-contamination be minimized in peptide synthesis applications?

Methodological Answer:

- Solid-Phase Synthesis : Employ Fmoc-protected derivatives with orthogonal protecting groups (e.g., Alloc for side-chain amines).

- Kinetic Resolution : Use immobilized lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze undesired enantiomers.

- In-Line Monitoring : Real-time IR spectroscopy during coupling steps to detect racemization.

Q. Advanced: What are the computational approaches to predict its reactivity in organofluorine chemistry?

Methodological Answer:

- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set to model trifluoromethyl group electronic effects.

- Transition State Analysis : Identify steric hindrance at the α-carbon using NBO (Natural Bond Orbital) analysis.

- Solvent Modeling : COSMO-RS for predicting solubility and reactivity in polar aprotic solvents (e.g., DMF, DMSO).

Q. Advanced: How can researchers address the lack of direct toxicity data for this compound?

Methodological Answer:

- Read-Across Analysis : Compare with structurally similar compounds (e.g., 2-amino-4-bromobutyric acid HBr ) using OECD QSAR Toolbox.

- In Vitro Screening : Ames test for mutagenicity and MTT assay for cytotoxicity (IC determination in HEK293 cells).

- In Vivo Proxies : Dose-escalation studies in zebrafish embryos (Danio rerio) to estimate LD .

Properties

IUPAC Name |

2-amino-4,4,4-trifluorobutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO2.ClH/c5-4(6,7)1-2(8)3(9)10;/h2H,1,8H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTBBIHZBGVKSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262296-39-9 | |

| Record name | 2-amino-4,4,4-trifluorobutanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.